13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 2034273-99-7
VCID: VC4928990
InChI: InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3
SMILES: CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.78

13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

CAS No.: 2034273-99-7

Cat. No.: VC4928990

Molecular Formula: C17H15ClN4O2

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034273-99-7

Specification

CAS No. 2034273-99-7
Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
IUPAC Name 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Standard InChI InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3
Standard InChI Key GYTUTOPZRSXWDC-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl

Introduction

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the Triazatricyclic Core:

    • Cyclization of precursor molecules containing amine and carbonyl functionalities.

    • Use of catalysts such as Lewis acids to promote ring closure.

  • Introduction of Chlorine:

    • Chlorination at position 13 using reagents like thionyl chloride or N-chlorosuccinimide (NCS).

  • Attachment of Pyrrole Carbonyl Group:

    • Acylation reactions involving pyrrole derivatives and acid chlorides.

Spectroscopic Characterization

To confirm the structure, the following spectroscopic techniques are essential:

  • NMR Spectroscopy:

    • Proton (1H^1H) NMR: Signals from aromatic protons on the pyrrole ring and triazatricyclic core.

    • Carbon (13C^13C) NMR: Distinct signals for carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to m/z=290m/z = 290 (M+1 for protonated species).

  • IR Spectroscopy:

    • Peaks around 1700 cm1^{-1} for carbonyl groups.

    • Aromatic C-H stretching near 3100 cm1^{-1}.

Potential Applications

The compound’s structure suggests several areas of application:

  • Medicinal Chemistry:

    • The triazatricyclic framework is often explored for antimicrobial, anticancer, or anti-inflammatory properties.

    • The pyrrole moiety could interact with biological targets through hydrogen bonding or π-π interactions.

  • Material Science:

    • Rigid aromatic systems like this can be used in organic semiconductors or as precursors for polymers.

  • Catalysis:

    • Chlorinated heterocycles are known to act as ligands in metal-catalyzed reactions.

Biological Activity

Although no specific studies on this compound are available, related structures indicate potential biological relevance:

  • Antimicrobial Activity: Chlorinated heterocycles often exhibit activity against bacterial strains.

  • Enzyme Inhibition: The pyrrole group may mimic natural substrates in enzymatic pathways.

Research Gaps

Further studies are needed to explore:

  • Detailed synthetic routes with optimized yields.

  • Comprehensive biological assays to determine pharmacological potential.

  • Computational studies (e.g., molecular docking) to predict interactions with biomolecules.

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